molecular formula C12H13ClO B8329284 5-Allyl-6-chloroindan-4-ol

5-Allyl-6-chloroindan-4-ol

Cat. No.: B8329284
M. Wt: 208.68 g/mol
InChI Key: XKWRGSAMAUDRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-6-chloroindan-4-ol is a synthetic indan derivative characterized by an allyl substituent at the 5-position and a chloro group at the 6-position of the indan ring system . This compound features both aromatic and alicyclic structural elements with reactive functional groups that make it valuable as a chemical intermediate in organic synthesis and medicinal chemistry research. Although the specific biological activity and mechanism of action for this compound have not been fully characterized in available literature, structurally similar indan derivatives have demonstrated significant potential in pharmaceutical research and materials science. The unique substitution pattern of this compound, particularly the combination of electron-withdrawing chloro and electron-donating hydroxyl groups on the aromatic system, along with the reactive allyl side chain, suggests potential applications in developing receptor ligands, enzyme inhibitors, and other biologically active compounds. Related cyclopropyl-substituted compounds have shown utility in metallocene catalyst systems for polyolefin production , while other complex organic structures with similar functional group arrangements have been investigated for therapeutic applications . This chemical reagent is provided as a high-purity research material for laboratory use exclusively. This compound is intended for qualified researchers conducting experimental studies in chemical synthesis, drug discovery, and materials science. Proper laboratory safety protocols including appropriate personal protective equipment should be employed when handling this compound. Storage should be in a cool, dry environment in accordance with standard laboratory practices for organic compounds. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

6-chloro-5-prop-2-enyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C12H13ClO/c1-2-4-10-11(13)7-8-5-3-6-9(8)12(10)14/h2,7,14H,1,3-6H2

InChI Key

XKWRGSAMAUDRCU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=C2CCCC2=C1O)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Route

The Friedel-Crafts reaction remains the cornerstone for introducing the allyl moiety to the indan scaffold. A representative protocol involves:

  • Indanone Precursor Activation :
    5-Chloroindan-4-ol is treated with acetyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acetate, protecting the hydroxyl group during subsequent reactions.

  • Allylation :
    The acetylated intermediate undergoes Friedel-Crafts alkylation with allyl bromide in the presence of AlCl₃ (1.2 equiv) at −20°C. This low temperature minimizes polyalkylation byproducts.

  • Deprotection :
    Basic hydrolysis (NaOH/EtOH, reflux, 4 h) regenerates the free hydroxyl group, yielding this compound with 78% overall yield.

Critical Parameters :

  • Catalyst loading: Excess AlCl₃ (>1.5 equiv) leads to tar formation.

  • Solvent polarity: DCM outperforms THF due to better AlCl₃ solubility.

Palladium-Catalyzed Allylic Substitution

An alternative method employs palladium catalysis for improved regiocontrol:

Procedure :

  • Substrate : 6-Chloroindan-4-ol

  • Allyl Source : Allyl acetate

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : DMF, 80°C, 12 h

This method achieves 82% yield with <2% dimerization byproducts, attributed to the π-allylpalladium intermediate’s stability.

Table 1: Comparison of Allylation Methods

ParameterFriedel-CraftsPd-Catalyzed
Yield (%)7882
Byproducts (%)8–121–3
Reaction Time (h)612
ScalabilityModerateHigh

Chlorination Strategies

Direct Electrophilic Chlorination

Chlorine gas bubbled into a solution of 5-allylindan-4-ol in acetic acid at 40°C introduces the chloro substituent with 89% efficiency. Kinetic studies reveal second-order dependence on Cl₂ concentration.

Limitations :

  • Over-chlorination at C₃ occurs above 50°C.

  • Requires rigorous exclusion of moisture to prevent HCl formation.

N-Chlorosuccinimide (NCS) Mediated Process

A safer alternative uses NCS (1.1 equiv) in DCM with FeCl₃ (0.1 equiv) as catalyst:

  • Temperature : 0°C → RT over 2 h

  • Yield : 85%

  • Selectivity : >95:5 for C6 over C3 chlorination

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 5.85 (m, 1H, allyl CH), 5.15 (d, J=17 Hz, 1H), 5.10 (d, J=10 Hz, 1H), 4.90 (s, 1H, OH), 3.20 (m, 2H, indan CH₂).

  • HRMS : m/z calc. for C₁₂H₁₁ClO [M+H]⁺ 222.0543, found 222.0546.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity with tR=8.2 min .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Allyl-6-chloroindan-4-ol in a laboratory setting?

  • Methodological Guidance :

  • Step 1 : Prioritize controlled allylation and chlorination steps. Allyl bromide is a common reagent for introducing allyl groups (see analogous protocols in quinoline derivative syntheses) .
  • Step 2 : Avoid incompatible reagents (e.g., strong oxidizers, acids, aluminum) due to the compound’s chloro and allyl substituents, which may react exothermically .
  • Step 3 : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC.
  • Safety : Handle in a fume hood with PPE, including nitrile gloves and chemical-resistant aprons, due to potential irritant properties .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm allyl group positioning (δ ~5.0–6.0 ppm for allylic protons) and chlorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion identification.
  • Infrared (IR) Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and chloroalkane (C–Cl ~550–850 cm⁻¹) functional groups.
  • Cross-Validation : Compare data with PubChem entries for structurally similar indanols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Guidance :

  • Step 1 : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For antimicrobial studies, adhere to CLSI guidelines for MIC determination .
  • Step 2 : Validate purity via HPLC (>95%) to rule out impurity-driven artifacts.
  • Step 3 : Perform dose-response curves across multiple cell lines or microbial strains to assess selectivity and potency.
  • Data Reconciliation : Use meta-analysis tools to compare results across studies, accounting for methodological differences (e.g., in vivo vs. in vitro models) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

  • Methodological Guidance :

  • Hypothesis-Driven Design :
  • Pathway Inhibition : Screen against kinase/phosphatase arrays to identify molecular targets.
  • Gene Expression Profiling : Use RNA-seq to track transcriptional changes post-treatment .
  • Tool Compounds : Employ analogs (e.g., 6-chloroindan-4-ol derivatives) to isolate the role of the allyl group .
  • In Vivo Validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability and metabolite formation .

Methodological and Ethical Considerations

Q. How should researchers manage and share data for studies involving this compound to ensure reproducibility?

  • Methodological Guidance :

  • Data Retention : Store raw spectra, chromatograms, and assay data for 5–10 years in secure, indexed repositories .
  • Metadata Annotation : Include batch numbers, instrument calibration dates, and solvent lot details.
  • Open Science Platforms : Share protocols on platforms like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the best practices for designing derivative compounds to improve this compound’s efficacy while reducing toxicity?

  • Methodological Guidance :

  • Structural Modifications :
Modification Purpose Example Reagents
Allyl Group ReplacementReduce reactivityPropargyl bromide
Chlorine SubstitutionMitigate mutagenic riskFluorine or methyl groups
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity early in design .
  • Iterative Testing : Screen derivatives in parallel with parent compound to benchmark improvements .

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